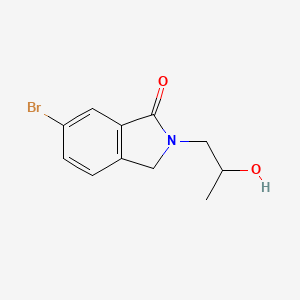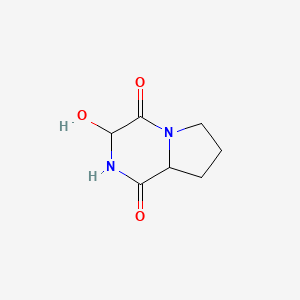
Vildagliptin impurity A-F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vildagliptin impurity A-F are by-products or degradation products associated with the synthesis and stability of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. These impurities are crucial for quality control and regulatory compliance in pharmaceutical manufacturing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Vildagliptin impurities typically involves multiple steps starting from L-proline. For example, one method includes reacting methyl L-prolinate with chloroacetyl chloride under alkaline conditions to generate an intermediate compound. This intermediate then undergoes condensation with 3-amino-1-hydroxyadamantane, followed by a self-condensation reaction under alkaline conditions to yield the impurity .
Industrial Production Methods
Industrial production of Vildagliptin and its impurities involves optimized processes to ensure high yield and purity. These methods often include advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Vildagliptin impurities can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized impurities.
Reduction: Reducing agents can convert certain functional groups within the impurities.
Substitution: Halogenation or other substitution reactions can modify the impurity structure.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetyl chloride for acylation, and various oxidizing and reducing agents depending on the desired transformation. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions are structurally related to Vildagliptin but may include additional functional groups or altered configurations, which are identified and quantified using analytical techniques like HPLC .
Wissenschaftliche Forschungsanwendungen
Vildagliptin impurities have several scientific research applications:
Chemistry: Used as reference standards in analytical chemistry to ensure the purity of Vildagliptin.
Biology: Studied for their biological activity and potential effects on metabolic pathways.
Medicine: Evaluated for their safety and efficacy as part of the drug development process.
Industry: Utilized in quality control processes to maintain the integrity of pharmaceutical products.
Wirkmechanismus
The mechanism of action for Vildagliptin impurities involves their interaction with the DPP-4 enzyme, similar to Vildagliptin. By inhibiting DPP-4, these impurities can affect the levels of incretin hormones, glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic polypeptide (GIP), thereby influencing glucose metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Vildagliptin include other DPP-4 inhibitors such as:
- Sitagliptin
- Saxagliptin
- Alogliptin
- Linagliptin
Uniqueness
Vildagliptin impurities are unique in their specific structural modifications, which can influence their pharmacokinetic and pharmacodynamic properties. These differences are critical for understanding the safety and efficacy of the parent drug .
Eigenschaften
Molekularformel |
C7H10N2O3 |
|---|---|
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
3-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C7H10N2O3/c10-5-4-2-1-3-9(4)7(12)6(11)8-5/h4,6,11H,1-3H2,(H,8,10) |
InChI-Schlüssel |
GVQWXLTWWOSRCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(=O)NC(C(=O)N2C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


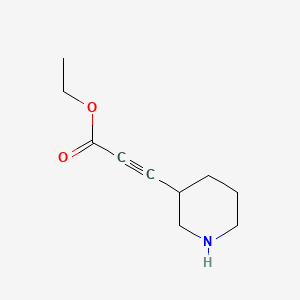
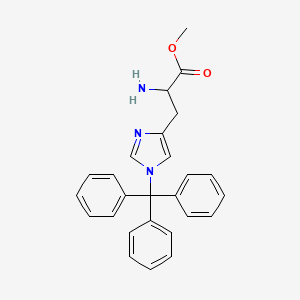
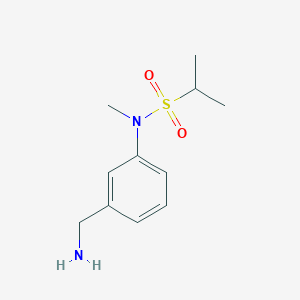

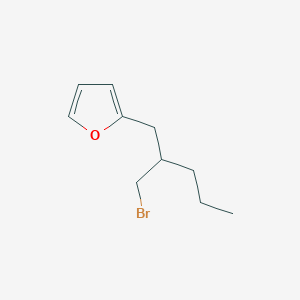

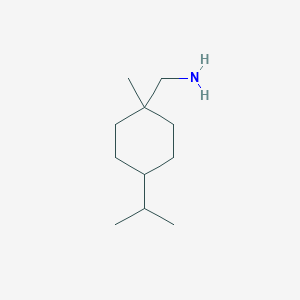

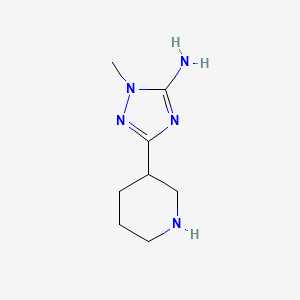


![4,4,5,5-Tetramethyl-2-[2-(5-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13640302.png)
![4-[(Fluorosulfonyl)methyl]benzoicacid](/img/structure/B13640316.png)
